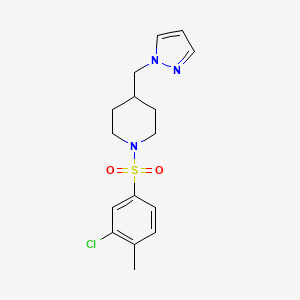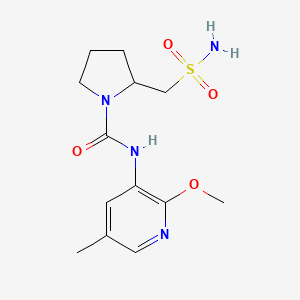![molecular formula C18H22N4OS B6968242 1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone](/img/structure/B6968242.png)
1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone is a complex organic compound that features a unique combination of pyrrolo, pyridin, and thiazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the thiazolyl and ethanone groups. Common reagents used in these steps include organolithium reagents, thionyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolo and thiazolyl groups suggests possible interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
- 1-(3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone
- 1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone
Uniqueness: The uniqueness of 1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21-7-5-13-10-22(11-14(13)9-21)17(23)8-15-12-24-18(20-15)16-4-2-3-6-19-16/h2-4,6,12-14H,5,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFSFPQFKONUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CN(CC2C1)C(=O)CC3=CSC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine](/img/structure/B6968159.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B6968170.png)


![3-[3-(4-Fluorobenzoyl)piperidin-1-yl]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B6968182.png)

![2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol](/img/structure/B6968205.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl-[(2-phenyltriazol-4-yl)methyl]amino]propanamide](/img/structure/B6968213.png)
![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B6968218.png)

![(5-ethyl-1-benzofuran-3-yl)-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)methanone](/img/structure/B6968233.png)
![2,4-dimethyl-N-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6968249.png)

![N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide](/img/structure/B6968255.png)
